
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Overview
Description
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one: is a chemical compound with the molecular formula C7H9BrF3NO and a molecular weight of 260.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a piperidin-2-one ring structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one typically involves the bromination of 1-(2,2,2-trifluoroethyl)piperidin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the piperidin-2-one ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of brominating agents and appropriate solvents to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidin-2-one derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions of brominated and trifluoromethylated compounds with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological molecules to identify potential drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical structure makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Another brominated and trifluoromethylated compound with similar chemical properties.
(1-Bromo-2,2,2-trifluoroethyl)benzene: A compound with a similar trifluoroethyl group but different aromatic structure.
Uniqueness: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is unique due to its specific piperidin-2-one ring structure combined with bromine and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is a compound of considerable interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidin-2-one ring with bromine and trifluoroethyl substituents. The trifluoroethyl group enhances lipophilicity, potentially improving cellular permeability, while the bromine atom may participate in halogen bonding interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to diverse biological effects. Specifically:
- Enzyme Modulation : The compound may influence the activity of certain enzymes, which could be pivotal in metabolic pathways or signal transduction.
- Receptor Interaction : Its structure allows for potential binding to specific receptors, thereby affecting physiological responses.
Biological Research Applications
This compound is utilized in various research contexts:
- Pharmaceutical Development : It serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
- Biochemical Assays : The compound is employed as a probe in biochemical assays to study interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on brominated compounds have shown broad-spectrum antibacterial activity . This suggests that the compound could be explored for its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound has relatively low cytotoxicity while maintaining potent biological activity. This characteristic makes it an attractive candidate for further development in medicinal chemistry .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to its specific structural features. For example:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Moderate antimicrobial activity; low cytotoxicity |
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine | Structure | High antibacterial potency |
(1-Bromo-2,2,2-trifluoroethyl)benzene | Structure | Limited biological applications |
Properties
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPLTVGMWTVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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